molecular formula C5H4Br2N2O B1588872 2,5-Dibromo-3-methoxypyrazine CAS No. 489431-66-5

2,5-Dibromo-3-methoxypyrazine

Cat. No. B1588872
M. Wt: 267.91 g/mol
InChI Key: UCCBMEAEKQVQCF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methoxypyrazine is a chemical compound with the molecular formula C5H4Br2N2O and a molecular weight of 267.91 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2,5-Dibromo-3-methoxypyrazine involves a reaction of 2,5-dibromopyrazine in tetrahydrofuran at 0 - 20°C for 37.3 hours . Sodium methoxide is added dropwise over 18 minutes .


Molecular Structure Analysis

The InChI code for 2,5-Dibromo-3-methoxypyrazine is 1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-methoxypyrazine is a solid substance with a molecular weight of 267.91 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Analysis in Wine and Food Products

2,5-Dimethyl-3-methoxypyrazine is a significant flavor compound found in various matrices, including wine and food products. Its identification and quantification are essential for understanding its role in the flavor profile of these products. Studies have developed sensitive analytical methods, like gas chromatography-mass spectrometry (GC-MS), for its detection and quantification in complex matrices like wine. For instance, Slabizki et al. (2014) demonstrated the importance of chromatographic separation for accurate identification of similar flavor compounds in wine, emphasizing the role of 2,5-dimethyl-3-methoxypyrazine in imparting specific aromas (Slabizki et al., 2014).

Influence on Wine Aroma

This compound is known for contributing to the typical vegetative character of wines, particularly in certain grape varieties. Research by Alberts et al. (2016) and others has explored its concentration in wines and the factors influencing its presence, including grape maturity, climate, and geographical origin. These studies underscore its significant impact on the sensory characteristics of wines (Alberts et al., 2016).

Environmental and Viticultural Factors

Research has also focused on how environmental and viticultural practices influence the levels of this compound in grapes, musts, and wines. Factors like light exposure, grape maturation, and vinification processes play a crucial role in determining its concentration. Sidhu et al. (2015) provided a comprehensive overview of these factors and their impact on wine flavor and aroma (Sidhu et al., 2015).

Remediation Techniques

In some instances, the concentration of methoxypyrazines, including 2,5-dimethyl-3-methoxypyrazine, can be undesirably high in wines, necessitating remediation techniques. Research by Pickering et al. (2010) and others have investigated methods like using cork and synthetic closures to reduce their concentration in wines, highlighting the practical applications of managing these compounds in the wine industry (Pickering et al., 2010).

Biosynthesis and Metabolism in Grapes

Understanding the biosynthesis and metabolism of 2,5-dimethyl-3-methoxypyrazine in grapes is crucial for grape growers and winemakers. Research has focused on identifying the genetic factors and enzymatic processes involved in its production in grape berries, which is vital for manipulating its levels for desired wine profiles. Lei et al. (2018) reviewed the current understanding and research directions in this field (Lei et al., 2018).

Sensory Impact and Thresholds

The sensory impact of 2,5-dimethyl-3-methoxypyrazine on wine aroma and flavor has been a subject of research. Studies like those by Botezatu and Pickering (2012) have investigated its detection thresholds and how it influences the overall sensory profile of wines, contributing to our understanding of its role in wine quality (Botezatu & Pickering, 2012).

Safety And Hazards

The safety information for 2,5-Dibromo-3-methoxypyrazine includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

2,5-dibromo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCBMEAEKQVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456715
Record name 2,5-DIBROMO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-methoxypyrazine

CAS RN

489431-66-5
Record name 2,5-DIBROMO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NI Nikishkin, J Huskens, W Verboom - Organic & biomolecular …, 2013 - pubs.rsc.org
Transition metal-catalyzed reactions are generally used for carbon–carbon bond formation on pyrazines and include, but are not limited to, classical palladium-catalyzed reactions like …
Number of citations: 33 pubs.rsc.org
NH Ansari - 2017 - search.proquest.com
Total syntheses of the three naturally occurring indole alkaloids alocasin A, scalaridine A and hyrtinadine AB have been accomplished using three palladium catalyzed reactions, an …
Number of citations: 3 search.proquest.com
J Lu, S Donnecke, I Paci, D Leitch - 2021 - chemrxiv.org
Making accurate, quantitative predictions of chemical reactivity based on molecular structure is an unsolved problem in chemical synthesis, particularly for complex molecules. We …
Number of citations: 2 chemrxiv.org
D Mandal - (No Title), 2012 - nagoya.repo.nii.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Kenichiro Itami at Department of Chemistry, Graduate School of Science, Nagoya University …
Number of citations: 5 nagoya.repo.nii.ac.jp
J Lu, S Donnecke, I Paci, DC Leitch - Chemical Science, 2022 - pubs.rsc.org
Making accurate, quantitative predictions of chemical reactivity based on molecular structure is an unsolved problem in chemical synthesis, particularly for complex molecules. We …
Number of citations: 15 pubs.rsc.org
JM Rebelo - 2015 - search.proquest.com
Multicomponent-Multicatalyst Reactions (MC) 2R, which utilize multiple metal catalysts to form multiple bonds under a single set of reaction conditions, are an emerging area of research …
Number of citations: 3 search.proquest.com
NI Nikishkin - 2013 - research.utwente.nl
Transition-metal-catalyzed cross-coupling reactions are a well-established tool for carbon–carbon and carbon–heteroatom bond formation. 1, 2, 3 However, most of the publications …
Number of citations: 5 research.utwente.nl
NH Ansari, BCG Söderberg - Tetrahedron, 2016 - Elsevier
Expedient syntheses of the indole alkaloids alocasin A, scalaridine A, and hyrtinadine AB are presented. All four natural products contain one or two 5-hydroxyindolyl units. Three …
Number of citations: 26 www.sciencedirect.com
J Almond-Thynne, DC Blakemore, DC Pryde… - Chemical …, 2017 - pubs.rsc.org
Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are surveyed. Drawing on data from literature sources as well as bespoke searches of Pfizer's …
Number of citations: 153 pubs.rsc.org
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com

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